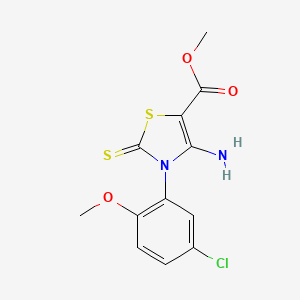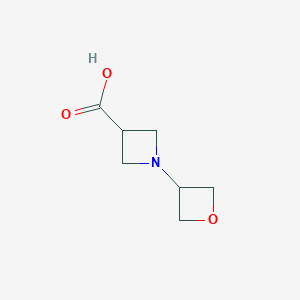
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate is a complex organic compound that features a unique structure combining an oxetane ring, a tert-butoxycarbonyl (Boc) protected amine, and a glycinate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxetane ring and subsequent esterification with glycine.
Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of Oxetane Ring: The Boc-protected amine is then reacted with an appropriate oxetane precursor under conditions that promote ring closure, such as using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Esterification with Glycine: The oxetane intermediate is then esterified with glycine or its derivatives using standard esterification techniques, such as using dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the Boc-protected amine group using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halides, amines, under conditions such as reflux or room temperature.
Major Products Formed
Oxidation: Formation of oxetane oxides or Boc-protected amine oxides.
Reduction: Formation of reduced oxetane derivatives or deprotected amines.
Substitution: Formation of substituted oxetane or amine derivatives
Applications De Recherche Scientifique
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate depends on its specific applicationThe oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate can be compared with other similar compounds such as:
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)azetidine-3-yl)glycinate: Similar structure but with an azetidine ring instead of an oxetane ring.
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)tetrahydrofuran-3-yl)glycinate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
The uniqueness of this compound lies in its oxetane ring, which imparts distinct chemical reactivity and stability compared to other ring systems .
Propriétés
IUPAC Name |
propyl 2-[[3-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]oxetan-3-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5/c1-7-8-24-15(21)10-19-18(11-23-12-18)14(9-13(2)3)20-16(22)25-17(4,5)6/h13-14,19H,7-12H2,1-6H3,(H,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZJSMBNZGFXNK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CNC1(COC1)C(CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CNC1(COC1)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)
![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)
